molecular formula C15H18N4O2S B2957790 3-(pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034499-60-8

3-(pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2957790
CAS No.: 2034499-60-8
M. Wt: 318.4
InChI Key: NOOWLRKODMEMGG-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core, a common structural motif in pharmaceuticals, which is substituted at the nitrogen with a carboxamide group and at the 3-position with a pyrimidinyloxy moiety. The presence of the thiophene ring further enhances its potential as a heterocyclic building block. Compounds with piperidine-carboxamide structures have demonstrated a wide range of biological activities in scientific studies. Recent research has identified piperidine carboxamide derivatives as potent and selective inhibitors of the Plasmodium falciparum proteasome, showcasing promising anti-malarial efficacy in mouse models and a low propensity for generating resistance . Furthermore, structurally related molecules containing pyrimidine and carboxamide functional groups have been explored as retinoid X receptor alpha (RXRα) antagonists, exhibiting potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549, while showing low cytotoxicity in normal cells . The piperazine and piperidine heterocycles are frequently employed in drug discovery to optimize pharmacokinetic properties and as scaffolds to position pharmacophoric groups for target interaction . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a chemical probe for investigating novel biological targets. It is supplied with high-quality standards for use in biochemical and cellular assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyrimidin-4-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(17-9-13-4-2-8-22-13)19-7-1-3-12(10-19)21-14-5-6-16-11-18-14/h2,4-6,8,11-12H,1,3,7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOWLRKODMEMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a thiophene group, suggests it may exhibit diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering their activity and influencing cellular signaling pathways.
  • Signal Transduction Interference : The compound might interfere with intracellular signaling cascades, potentially leading to altered cell behavior.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer effects and neuroprotective properties. Below are key findings from recent studies:

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar piperidine frameworks demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating effective potency against various cancer types .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis induction via caspase activation
Compound BHeLa2.41Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, derivatives of piperidine were shown to inhibit cholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. This suggests that this compound may have potential as a treatment for conditions like Alzheimer's disease .

Case Studies

  • Anticancer Study : A recent research project evaluated the cytotoxic effects of various piperidine derivatives against FaDu hypopharyngeal tumor cells. The study found that certain derivatives exhibited enhanced apoptosis induction compared to traditional chemotherapeutics like bleomycin .
  • Neuroprotective Evaluation : Another study assessed the impact of piperidine compounds on cholinesterase inhibition and neuroprotection in models of Alzheimer’s disease. The findings indicated that specific structural modifications led to improved inhibition rates and potential therapeutic benefits .

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

  • Substituents : 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl at position 3; 2-methylphenyl on the carboxamide.
  • Molecular Weight : ~379.4 (C₂₂H₂₂FN₃O₂).
  • Activity : Exhibited high binding affinity to Mtb InhA and EthR proteins, surpassing control drugs like isoniazid in computational studies. Demonstrated favorable drug-likeness and ADMET properties, including low hepatotoxicity and adequate solubility .

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

  • Substituents : Tetrazole rings dominate the structure.
  • Molecular Weight : ~318.3 (C₁₃H₁₄N₈).
  • Activity : Showed moderate anti-TB activity with acceptable ADMET profiles but lower metabolic stability due to the polar tetrazole groups .
  • Key Difference : The absence of a piperidine-carboxamide scaffold distinguishes C29 from the target compound, highlighting the importance of the piperidine ring in modulating receptor interactions.

Analogues with Shared Thiophen-2-ylmethyl Substituents

4-((3-Chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

  • Substituents : 3-Chloropyridin-2-yloxy at position 4; thiophen-2-ylmethyl on the carboxamide.
  • Molecular Weight : 351.9 (C₁₆H₁₈ClN₃O₂S).

3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

  • Substituents : Pyrazin-2-yloxy at position 3; thiophen-2-ylmethyl on the carboxamide.
  • Molecular Weight : 318.4 (C₁₅H₁₈N₄O₂S).
  • pyrimidine) may reduce hydrogen-bonding capacity with target proteins .

Piperidine-Carboxamides with Divergent Therapeutic Targets

Redafamdastat (N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide)

  • Substituents : Trifluoromethylpyridinyloxy and pyridazinyl groups.
  • Molecular Weight: Not explicitly provided.
  • Activity: Developed as a fatty acid amide hydrolase (FAAH) inhibitor for neurological disorders.

Key Observations

Substituent Impact :

  • Pyrimidine vs. Pyrazine/Oxadiazole : Pyrimidine’s dual nitrogen atoms likely improve hydrogen-bonding interactions with biological targets compared to pyrazine or oxadiazole, though this requires experimental validation.
  • Thiophen-2-ylmethyl Group : This substituent is conserved in some analogues and may enhance lipophilicity and membrane permeability.

Therapeutic Scope : While C22 and the target compound are hypothesized to target Mtb proteins, Redafamdastat illustrates how structural modifications (e.g., trifluoromethylpyridine) can redirect activity to entirely different targets (FAAH).

ADMET Considerations : Oxadiazole- and tetrazole-containing compounds (e.g., C22, C29) show favorable ADMET profiles, but pyrimidine’s metabolic stability could offer further advantages for in vivo efficacy.

Q & A

Q. What in vitro models are suitable for evaluating the compound’s cytochrome P450 inhibition potential?

  • Methodological Answer : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam). LC-MS quantifies metabolite formation, while IC₅₀ values guide dose adjustments in preclinical trials .

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